H-D-Asn(Trt)-OH
CAS No.: 200192-49-0
Cat. No.: VC0554757
Molecular Formula: C23H22N2O3
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200192-49-0 |
---|---|
Molecular Formula | C23H22N2O3 |
Molecular Weight | 374.4 g/mol |
IUPAC Name | (2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid |
Standard InChI | InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m1/s1 |
Standard InChI Key | BRRPJQYCERAMFI-HXUWFJFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |
Introduction
Chemical Properties of H-D-Asn(Trt)-OH
Molecular Structure and Formula
The molecular structure of H-D-Asn(Trt)-OH consists of an asparagine backbone with a trityl group attached to the amine side chain. The trityl group is a bulky aromatic moiety that stabilizes the compound during synthetic processes. The chemical formula reflects its composition, which includes carbon, hydrogen, nitrogen, and oxygen atoms .
Physical Properties
H-D-Asn(Trt)-OH appears as a white crystalline powder or solid. It has a melting point range of 201–204 °C . The compound is sparingly soluble in water but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used in peptide synthesis .
Reactivity
The trityl group on H-D-Asn(Trt)-OH protects the amine side chain from undergoing dehydration or other side reactions during activation steps involving carbodiimide reagents. This protection ensures high yields and purity during peptide bond formation .
Synthesis of H-D-Asn(Trt)-OH
General Synthetic Route
The synthesis of H-D-Asn(Trt)-OH involves several steps designed to introduce the trityl protective group onto the asparagine molecule while preserving its functional groups for subsequent reactions.
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Crystallization: N-Trityl-L-asparagine crystals are formed through controlled crystallization techniques.
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Centrifugation: The crystals are separated from residual starting materials using centrifugation.
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Purification: Residual synthetic by-products such as trifluoroacetic acid are removed through washing and extraction steps.
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Drying: The purified N-Trityl-L-asparagine is dried to yield H-D-Asn(Trt)-OH with high purity .
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, H-D-Asn(Trt)-OH is coupled to other amino acids on a solid resin support using standard coupling reagents like hydroxybenzotriazole (HOBt) or Oxyma Pure to facilitate peptide bond formation. After each coupling step, excess reagents are washed away, and the resin-bound peptide can be elongated by sequential addition of amino acids .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
H-D-Asn(Trt)-OH is extensively used in SPPS due to its ability to protect the amide side chain from side reactions during activation steps. This property ensures that peptides synthesized using this compound exhibit high purity and yield . The trityl group can be selectively removed under acidic conditions without affecting other protective groups on the peptide chain.
Prevention of Side Reactions
The trityl group prevents dehydration or racemization reactions that could compromise the integrity of peptides during synthesis. This feature is particularly important when using carbodiimide-based coupling reagents, which are prone to inducing side reactions .
Utility in Complex Peptide Synthesis
H-D-Asn(Trt)-OH facilitates the construction of complex peptides containing multiple functional groups or reactive sites. Its selective deprotection capability allows for precise control over reaction sequences, enabling the synthesis of peptides with intricate structures and functionalities .
Biological Implications
Antimicrobial Peptides
Peptides synthesized using H-D-Asn(Trt)-OH have been investigated for their antimicrobial properties. The presence of asparagine residues enhances interactions with microbial membranes, increasing their efficacy against bacterial strains.
Cancer Research
In cancer research, peptides containing asparagine residues have shown potential in modulating metabolic pathways critical for tumor growth. These peptides can inhibit cell proliferation by targeting specific proteins involved in cancer progression.
Neuroprotective Effects
Asparagine-containing peptides have also been studied for their neuroprotective properties. These peptides can modulate neurotransmitter systems and protect neurons from oxidative stress or excitotoxicity, offering potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis with Related Compounds
This table highlights the advantages of using H-D-Asn(Trt)-OH over other derivatives like H-D-Asn(Mtt)-OH or H-D-Asn(Fmoc)-OH for specific applications.
Data Tables Supporting Research Findings
Table 1: Chemical Properties of H-D-Asn(Trt)-OH
Property | Value |
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Molecular Formula | |
Molecular Weight | 374.44 g/mol |
Melting Point | 201–204 °C |
Solubility | Soluble in DMSO/DMF |
Storage Temperature | -20°C to -80°C |
Table 2: Comparison of Deprotection Conditions
Protective Group | Deprotection Reagent | Reaction Time | Comments |
---|---|---|---|
Trityl | TFA | ~1–2 hours | Requires harsher conditions |
Methyltrityl | Mild Acids | ~30 minutes | Selective deprotection |
Fmoc | Piperidine | ~15 minutes | Easy monitoring via UV absorption |
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